This compound is classified as an organic compound due to its carbon-based structure. It can be further categorized under heterocyclic compounds, which are organic compounds containing a ring structure that includes atoms other than carbon, in this case, nitrogen in the quinazoline framework. Additionally, it falls under the category of substituted quinazolines, given the presence of various functional groups such as chloro, methoxy, and tetrahydrofuran moieties.
The synthesis of (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline typically involves multi-step organic reactions. Common methods include:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired compound.
The molecular formula for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline is CHClNO.
The structure features:
The stereochemistry at the chiral center contributes to its biological activity, with the (S)-enantiomer often being more pharmacologically active.
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that this compound may act on certain receptors or enzymes involved in cellular signaling pathways.
Further research is needed to elucidate the precise biochemical pathways involved.
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in research and industry.
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline has potential applications in:
The stereocontrolled construction of the (S)-tetrahydrofuran-3-oxy moiety represents a pivotal challenge in synthesizing the target compound. Three principal methodologies have emerged for achieving high enantiomeric excess (ee):
Chiral Auxiliary Approaches: Enantioselective Payne-type epoxidation of allylic alcohols followed by regioselective epoxide opening with oxygen nucleophiles enables installation of the tetrahydrofuran oxygen. Borhan's work demonstrates that magnesium iodide additives facilitate endo-selective ring closure of epoxy-alcohol precursors with up to 85% diastereomeric ratio [1]. Subsequent chiral auxiliary removal yields the (S)-configured furanyl ether.
Chiral Pool Utilization: L-malic acid or D-mannitol serve as economical chiral templates for constructing the tetrahydrofuran ring. Kim et al. applied this strategy in lignan synthesis, where BF₃·OEt₂-mediated deoxygenation/epimerization of cyclic hemiketals generated the desired stereochemistry with precise control [10].
Asymmetric Catalysis: Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates the (R)-enantiomer of racemic 3-hydroxytetrahydrofuran, leaving the (S)-alcohol available for Mitsunobu coupling with the quinazoline core. This method achieves >98% ee but requires additional steps for racemate recycling [1].
Table 1: Comparison of Stereoselective Methods for (S)-Tetrahydrofuran-3-oxy Synthesis
Method | Key Reagent/Catalyst | d.r./ee | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | MgI₂ | 85:15 d.r. | 84 | Moderate diastereoselectivity |
Chiral Pool | BF₃·OEt₂ | >99% ee | 78 | Requires natural product derivatization |
Enzymatic Resolution | Lipase B, vinyl acetate | >98% ee | 45 (theoretical max 50) | Low atom economy |
Multi-component reactions (MCRs) significantly streamline quinazoline ring formation, circumventing traditional linear syntheses:
Niementowski-Type Condensation: Modified protocols enable single-pot assembly from anthranilic acid derivatives, orthoesters, and ammonium acetate. For the 2-methyl-substituted target, acetic anhydride serves as both reactant and solvent, yielding 4-hydroxyquinazolines which are subsequently chlorinated [5] [6]. This approach reduces purification steps but requires harsh conditions (180°C).
Microwave-Assisted MCRs: Imidazole-1-carboxamidine hydrochloride facilitates microwave-enabled cyclocondensation of 2-amino-4-methoxybenzoic acid with acetyl chloride. Reaction times reduce from 12 hours to 30 minutes, improving yields from 65% to 88% while minimizing decarboxylation side products [5].
Heterogeneous Catalysis: MIL-101(Cr)-catalyzed three-component reactions between benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine demonstrate the feasibility of MCRs for complex quinazolinones under mild conditions (room temperature, acetonitrile). Though not directly applied to the target, this proof-of-concept highlights opportunities for adapting similar strategies to methoxy-substituted precursors [8].
Avoiding transition metals eliminates residual metal contamination concerns for pharmaceutical intermediates:
Lewis Acid Catalysis: Boron trifluoride etherate (BF₃·OEt₂) enables two critical transformations:
Iodine-Catalyzed Cyclodehydration: Molecular iodine (10 mol%) in n-butanol efficiently converts N-(2-formylphenyl)acetamides to 2-methylquinazoline cores via in situ imine formation and oxidative cyclization, achieving 90–94% yields. This method tolerates methoxy groups without demethylation [5].
Brønsted Acid Systems: p-Toluenesulfonic acid (p-TsOH) mediates one-pot Skraup-type cyclizations using glycerol as a green solvent. The 7-methoxy group requires transient protection as a tert-butyldimethylsilyl (TBDMS) ether to prevent electrophilic demethylation during the high-temperature step (150°C) [6].
Table 2: Transition Metal-Free Catalytic Systems for Key Steps
Reaction Step | Catalyst | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Quinazoline Cyclization | I₂ (10 mol%) | n-Butanol, 110°C, 6h | 90–94 | Avoids metal residues; air-stable |
6-O-Alkylation | BF₃·OEt₂ (1.2 equiv) | CH₂Cl₂, 25°C, 2h | 85 | Regioselective for phenolic oxygen |
4-Chlorination | BF₃·OEt₂ / POCl₃ | Toluene, 80°C, 4h | 92 | Lower temperature; reduced side products |
Strategic protection prevents undesired reactivity during synthetic sequences:
Methoxy Group Stability: The 7-methoxy substituent demonstrates remarkable resilience under:
Chloro Substituent Challenges: The C4-chloro group exhibits electrophilic reactivity toward amines and alcohols, requiring protection during earlier-stage modifications. Effective strategies include:
Hydroxyl Group Protection: For intermediates bearing phenolic groups, tert-butyldiphenylsilyl (TBDPS) ethers provide optimal stability:
Translating laboratory syntheses to manufacturing requires addressing three critical bottlenecks:
High-Temperature Cyclizations: Traditional quinazoline ring formation at >200°C (e.g., using diphenyl ether as solvent) presents safety hazards and energy inefficiency. Mitigation strategies include:
Stereochemistry Control Costs: Chiral HPLC separation of tetrahydrofuran enantiomers on multi-kilogram scale is prohibitively expensive. Economic solutions involve:
Purification Complexities: Removing genotoxic impurities (e.g., residual POCl₃, aryl chlorides) requires specialized processes:
Table 3: Scalability Solutions for Critical Process Challenges
Challenge | Laboratory Approach | Industrial Solution | Outcome Improvement |
---|---|---|---|
High-Temperature Cyclization | Diphenyl ether, 250°C | PEG-400 solvent, 140°C | 50% energy reduction; safer operation |
Stereochemistry Control | Chiral HPLC resolution | Biocatalytic dynamic kinetic resolution | 70% cost reduction; 99% ee |
Genotoxin Removal | Silica gel chromatography | tert-Butylamine quenching/crystallization | Eliminates chromatography; 50 ppm impurities |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0